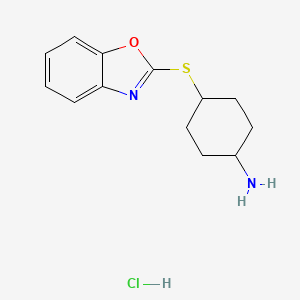

4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Description

4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride (CAS: 2171287-85-5) is a cyclohexanamine derivative functionalized with a 1,3-benzoxazole-2-ylsulfanyl group at the 4-position. Its molecular formula is C₁₃H₁₈ClN₃S, with a molecular weight of 283.82 g/mol . The compound features a chiral cyclohexane backbone (1s,4s configuration) and a sulfur atom bridging the benzoxazole heterocycle and the cyclohexylamine. Benzoxazole moieties are known for their bioactivity, including antimicrobial and anticancer properties, making this compound a candidate for pharmaceutical research.

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXYKDLIMUIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)SC2=NC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoxazole moiety linked to a cyclohexanamine structure. Its molecular formula is , and it has a molecular weight of approximately 196.28 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Research indicates that compounds containing benzoxazole derivatives often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Benzoxazole derivatives can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Interaction with Receptors : These compounds may act as ligands for various receptors, modulating signaling pathways involved in disease progression.

- Membrane Disruption : Some studies suggest that benzoxazoles can disrupt cellular membranes, leading to cell death in pathogenic organisms.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. Studies have shown that this compound exhibits fungicidal activity against various strains of Candida, including Candida albicans.

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| This compound | 16 | 100 |

The mechanism involves interference with ergosterol synthesis and membrane integrity, which are critical for fungal survival .

Anticancer Activity

Research has also explored the potential anticancer effects of this compound. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Study on Antifungal Efficacy

A study published in 2021 evaluated the antifungal efficacy of various benzoxazole derivatives against Candida strains. The compound was compared with standard antifungals and demonstrated comparable efficacy with a minimum inhibitory concentration (MIC) of 16 µg/mL against resistant strains .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of benzoxazole derivatives on mammalian cell lines. The results indicated that while exhibiting antifungal activity, these compounds showed low toxicity towards human cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride. These compounds have shown promising results in inhibiting various cancer cell lines. For instance, a study demonstrated that certain benzoxazole derivatives exhibit moderate to good potency against multiple cancer types, suggesting that similar compounds may also be effective .

Neuroprotective Effects

The compound's structure allows it to interact with biological targets implicated in neurodegenerative diseases. Research indicates that benzothiazole and benzoxazole derivatives can act as multi-target-directed ligands (MTDLs), potentially offering therapeutic benefits for conditions such as Alzheimer's disease and depression . The inhibition of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) has been associated with antidepressant effects, making this compound a candidate for further exploration in neuropharmacology.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Compounds with similar structures have demonstrated significant inhibition against carbonic anhydrase isoforms, which are important in cancer and antibacterial therapies . The selectivity for specific isoforms suggests potential applications in targeted therapy.

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new benzoxazole derivatives evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound could be further investigated as a potential anticancer agent .

Case Study 2: Neuropharmacological Assessment

In another investigation into neuropharmacological properties, researchers synthesized a series of compounds based on benzothiazole and assessed their effects on MAO and ChE activities. The findings revealed that specific compounds reduced enzyme activity significantly, supporting their potential use in treating neurodegenerative disorders .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares key structural and physicochemical attributes of the target compound with three analogs:

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituent | Sulfur Type | Aromatic Group |

|---|---|---|---|---|---|---|

| 4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine HCl | 2171287-85-5 | C₁₃H₁₈ClN₃S | 283.82 | 1,3-Benzoxazol-2-yl | Sulfanyl | Benzoxazole (N,O) |

| 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine HCl | 1384431-48-4 | C₁₂H₁₇Cl₂NS | 278.24 | 4-Chlorophenyl | Sulfanyl | Chlorophenyl (Cl) |

| 4-(Benzenesulfonyl)cyclohexan-1-amine HCl | - | C₁₂H₁₆ClNO₂S | 277.78 | Benzenesulfonyl | Sulfonyl | Phenyl |

| 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine HCl | - | C₁₂H₁₇ClFNO₂S | 293.79 | 4-Fluorophenylsulfonyl | Sulfonyl | Fluorophenyl (F) |

Key Observations:

- Sulfur Linkage: The target compound and 4-[(4-chlorophenyl)sulfanyl] analog share a sulfanyl (thioether) group, while the others feature sulfonyl (sulfone) groups. Sulfonyl groups are more electron-withdrawing, reducing lipophilicity compared to sulfanyl derivatives .

- Aromatic Substituents: The benzoxazole ring introduces N and O heteroatoms , enabling hydrogen bonding and π-π interactions, unlike the halogenated phenyl groups in analogs. This may enhance binding to biological targets .

- Molecular Weight: The benzoxazole derivative has a higher molecular weight (283.82 g/mol) due to its heterocyclic structure.

Pharmacological and Application Insights

- Benzoxazole Derivatives: Known for antimicrobial and kinase inhibitory activity due to the benzoxazole moiety’s ability to mimic nucleic acid bases .

- Sulfanyl vs. Sulfonyl Analogs: Sulfanyl groups generally improve membrane permeability compared to sulfonyl groups, which may enhance bioavailability .

- Chlorophenyl and Fluorophenyl Analogs: The electron-withdrawing Cl/F substituents could modulate metabolic stability and target affinity .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves:

- Construction of the benzoxazole core.

- Introduction of the sulfanyl linkage (thioether bond) at the 2-position of benzoxazole.

- Coupling with cyclohexan-1-amine or its derivatives.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation of Benzoxazole Sulfanyl Intermediates

According to patent US20070123574A1, benzoxazole sulfonamide compounds and related intermediates can be prepared by reacting benzoxazole derivatives with amination agents in suitable solvents such as isopropanol or acetonitrile. The sulfanyl linkage is introduced by nucleophilic substitution or coupling reactions involving thiol or sulfanyl precursors. The reaction conditions typically include:

- Dissolving the benzoxazole intermediate in a solvent until complete dissolution.

- Adding the amination agent in a molar ratio ranging from 1:1.1 up to 1:99, with an optimal ratio around 1:35.

- Stirring and heating the mixture at temperatures between 20°C and 180°C, preferably around 65°C, for about 1 hour.

- Removal of protecting groups (e.g., t-butoxycarbonyl or carbobenzoxy) by acid hydrolysis or hydrogenolysis to expose the free amine functionality.

- Isolation of the amine salt derivative by acid treatment (e.g., with HCl) at 0–60°C over 1 to 24 hours.

This method emphasizes the importance of controlling reaction temperature, solvent choice, and stoichiometry to optimize yield and purity of the benzoxazole sulfanyl amine intermediate before salt formation.

Specific Synthesis of Cyclohexyl-Substituted Benzoxazole Derivatives

A detailed experimental example related to a structurally similar compound, 3-amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile, provides insight into the preparation of cyclohexyl-substituted benzoxazole derivatives:

- Step 1: Generation of benzoxazol-2-cyanomethyl intermediate by reaction of benzoxazole with active methylene compounds.

- Step 2: Reaction of benzoxazol-2-cyanomethyl with potassium tert-butylate in tetrahydrofuran (THF) to form a reactive anion intermediate.

- Step 3: Addition of cyclohexyl isothiocyanate to introduce the cyclohexylamino moiety via nucleophilic attack on the isothiocyanate.

- Step 4: Subsequent reaction with chloroacetone to form the thiophene ring system fused with the benzoxazole.

- Step 5: Acidification with dilute hydrochloric acid to precipitate the product, which is then filtered, washed, dried, and recrystallized from aqueous ethanol.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for 4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via substitution reactions involving benzoxazole-thiol intermediates. For example, chloro-substituted benzoxazole-thiol derivatives are prepared by treating aminophenols with carbon disulfide and potassium hydroxide in methanol, followed by substitution with ethyl chloroacetate to form thioether products. Characterization typically involves 1H NMR to identify key protons (e.g., -NH2 or -NH signals at δ 4.490 and δ 9.414 ppm) and mass spectrometry for molecular weight confirmation. Purity is assessed using HPLC or titration methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Compliance with institutional Chemical Hygiene Plans is critical. Researchers must pass safety exams (100% score) before handling hazardous materials. Use fume hoods for volatile reactions, wear PPE (gloves, lab coats), and maintain Material Safety Data Sheets (MSDS) for emergency reference. Spill containment kits and eyewash stations should be accessible. Safety training must include protocols for substitution reactions involving sulfanyl groups and hydrochloride salts .

Q. How is the purity of the hydrochloride salt form validated in academic research?

- Methodological Answer : Purity is determined via dried basis calculations (98.0–102.0% range) using Karl Fischer titration for water content. Chromatographic methods (HPLC with UV detection) and elemental analysis (C, H, N, S) confirm stoichiometric ratios. Residual solvents are quantified via gas chromatography, adhering to pharmacopeial standards .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental data to narrow optimal conditions. ICReDD’s integrated approach combines computational reaction path searches with information science to reduce trial-and-error experimentation. Feedback loops refine parameters like temperature, solvent polarity, and catalyst loading .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer : Membrane reactors or continuous-flow systems improve yield by controlling exothermic reactions. Parameters like residence time, mixing efficiency, and heat transfer are modeled using computational fluid dynamics (CFD). Separation technologies (e.g., crystallization under reduced pressure) are optimized via phase diagrams and solubility studies .

Q. What methodologies assess the compound’s biological activity and receptor interactions?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) use radiolabeled ligands or fluorescence polarization. Molecular docking simulations predict binding affinities to benzoxazole-targeted receptors (e.g., GABA_A or kinase enzymes). Dose-response curves (IC50/EC50) validate activity, while cytotoxicity is tested via MTT assays on cell lines .

Q. How can Design of Experiments (DoE) improve reaction yield and selectivity?

- Methodological Answer : Full factorial or Box-Behnken designs screen variables (e.g., molar ratios, pH, reaction time). Response surface methodology (RSM) identifies optimal conditions. For example, varying equivalents of cyclohexan-1-amine and benzoxazole-thiol precursors can maximize sulfanyl bond formation while minimizing byproducts like disulfides .

Q. What analytical techniques resolve contradictions in heterogeneous vs. homogeneous reaction mechanisms?

- Methodological Answer : In situ FTIR or Raman spectroscopy monitors intermediate species. Kinetic isotope effects (KIE) distinguish between mechanisms (e.g., radical vs. polar pathways). XPS or TEM analyzes catalyst surfaces in heterogeneous systems, while isotopic labeling (e.g., 13C NMR) tracks carbon migration in homogeneous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.